Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[4,5-b]pyridines These compounds are characterized by their fused imidazole and pyridine rings, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a diamine and a dicarbonyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a subsequent cyclization reaction.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.
Methylation: The final step involves the methylation of the amino group to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced derivatives.
Substitution: Substitution reactions can replace the hydrogen atoms on the imidazole or pyridine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is similar to other imidazo[4,5-b]pyridines and related compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): This compound is structurally similar but has a phenyl group instead of a carboxylate group.
Imidazole derivatives: These compounds share the imidazole ring but may have different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for scientific research and industrial applications.
Biological Activity
Methyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system. The presence of the amino and carboxylate groups enhances its reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₇H₈N₂O₂ |
Molecular Weight | 152.15 g/mol |
Functional Groups | Amino, Carboxylate |
Structural Features | Fused imidazole-pyridine rings |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been documented to influence several biochemical pathways:
- NF-kappa-B Pathway : Similar compounds have shown the ability to modulate this pathway, which is crucial for inflammation and immune responses.
- Cytochrome P450 Enzymes : It interacts with these enzymes, affecting drug metabolism and the pharmacokinetics of other therapeutic agents.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have suggested that this compound may have potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to inhibit cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, which could be beneficial in developing new antibiotics .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Study on Antitumor Effects : A derivative demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines, with IC50 values indicating potent activity. The compound's mechanism involved cell cycle arrest rather than apoptosis, highlighting its unique mode of action .
- Inflammatory Disease Models : In vivo studies using animal models showed that this compound could reduce markers of inflammation, supporting its potential therapeutic use in conditions like rheumatoid arthritis .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-11-5-2-4(9)3-10-6(5)12-7/h2-3H,9H2,1H3,(H,10,11,12) |
InChI Key |
KLHIZLXVEOWBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.